molecular formula C14H15N3O3S B2693346 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid CAS No. 893725-53-6

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid

Cat. No.: B2693346
CAS No.: 893725-53-6
M. Wt: 305.35
InChI Key: AOYDTDGDJYBVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H15N3O3S and a molecular weight of 305.36 g/mol It is characterized by the presence of a quinoxaline ring substituted with a morpholine group and a sulfanylacetic acid moiety

Scientific Research Applications

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Preparation Methods

The synthesis of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of 3-(morpholin-4-yl)quinoxaline-2-thiol with chloroacetic acid under appropriate conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to the inhibition of key enzymes and signaling pathways. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(19)9-21-14-13(17-5-7-20-8-6-17)15-10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYDTDGDJYBVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.